(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
描述
“(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a triazolopyrimidine derivative featuring a piperazine linker and a 3-fluorophenyl methanone group. Its core structure consists of a [1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted with a p-tolyl (4-methylphenyl) group at the 3-position. The piperazine ring at the 7-position of the triazolopyrimidine is further functionalized with a (3-fluorophenyl)methanone moiety.
属性
IUPAC Name |
(3-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBBIUOLAGMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the fluorophenyl group using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Investigation of its effects on various biological pathways and molecular targets.
Chemical Biology: Use as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The most structurally analogous compound is {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (CAS RN: 920225-66-7) . Both compounds share the same triazolopyrimidine-piperazine core but differ in the substituent on the benzoyl group:
* Calculated based on structural analogy to the referenced compound .
Physicochemical Properties
- Polar Surface Area (PSA): Both compounds have high PSA (~90–100 Ų) due to the triazolopyrimidine and piperazine moieties, suggesting moderate membrane permeability.
- Metabolic Stability: The 3-fluorophenyl group may confer resistance to oxidative metabolism compared to the electron-deficient trifluoromethyl analogue.
Hypothetical Pharmacological Implications
- Binding Affinity: The meta-fluorine’s orientation could alter interactions with hydrophobic pockets in target proteins compared to the para-trifluoromethyl group.
- Selectivity: The smaller fluorine substituent might reduce off-target effects relative to the bulkier CF₃ group.
- Solubility: Reduced fluorine content and lower molecular weight may enhance solubility, improving bioavailability.
常见问题
Q. How can researchers optimize the synthesis of this triazolopyrimidine-piperazine hybrid?
The synthesis involves multi-step protocols, including nucleophilic substitution, coupling reactions, and purification. Key steps:
- Triazolopyrimidine Core Formation : Cyclocondensation of 4-amino-1,2,3-triazole with substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH) .
- Piperazine Coupling : Use Buchwald-Hartwig or Ullmann coupling to attach the piperazine moiety to the triazolopyrimidine core .
- Methanone Linker Installation : React the piperazine intermediate with 3-fluorobenzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Representative Reaction Conditions
Q. What analytical techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, piperazine proton splitting) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₄H₂₁F₄N₇O) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects (e.g., SHELX software for refinement) .
- HPLC-PDA : Assess purity and detect regioisomeric byproducts .
Q. What strategies improve solubility for in vitro assays?
- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) for biological buffers .
- Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance cellular uptake .
- pH Adjustment : Protonate the piperazine nitrogen at acidic pH (e.g., citrate buffer, pH 4.5) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for target modulation?
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or p-tolyl groups (e.g., electron-withdrawing substituents) .
- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) or bacterial strains (e.g., S. aureus) to correlate substituents with IC₅₀/MIC values .
Table 2: SAR Trends in Analog Compounds
| Substituent (R) | Target (IC₅₀, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | EGFR: 12 ± 2 | 8.5 (PBS) | |
| 4-Chlorophenyl | VEGFR2: 45 ± 5 | 5.2 (PBS) |
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) .
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) and crystallography to identify off-target interactions .
- Batch Reproducibility : Verify compound integrity (e.g., HRMS, NMR) to rule out degradation or polymorphic forms .
Q. What computational methods predict target binding and pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of triazolopyrimidine interactions .
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: <5), CYP450 inhibition, and bioavailability .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Dosing Formulation : Prepare PEG-400/saline (60:40) for intravenous administration .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) and calculate t₁/₂, Cmax, and AUC .
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .
Q. What crystallographic strategies resolve ambiguous electron density in the triazolopyrimidine core?
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .
- Twinned Refinement : Apply SHELXL TWIN commands for pseudo-merohedral twinning .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F bonds) to explain packing motifs .
Q. How to optimize enzymatic assays for kinetic parameter determination?
Q. What strategies mitigate oxidative degradation during long-term stability studies?
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